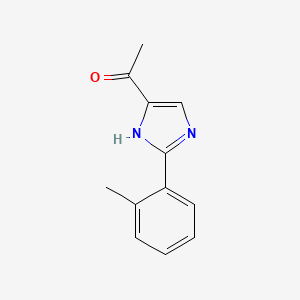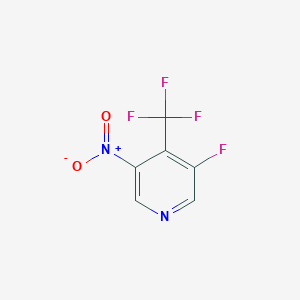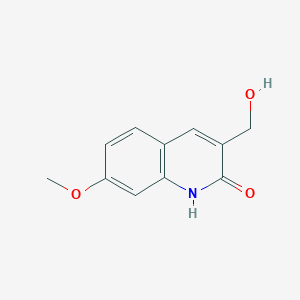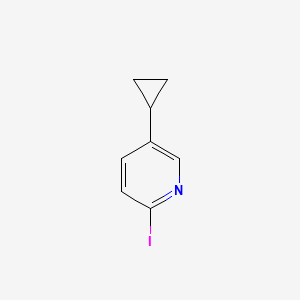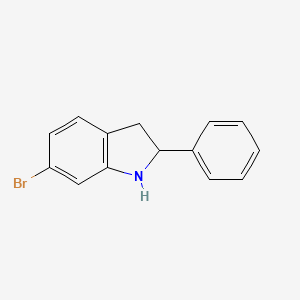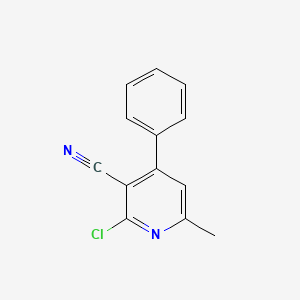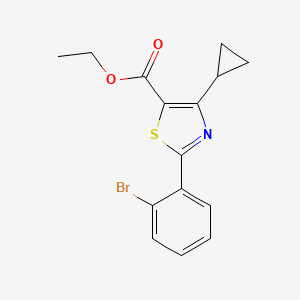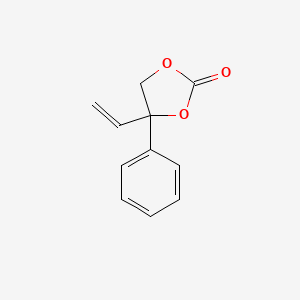
4-Phenyl-4-vinyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenyl-4-vinyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of acrolein with sulfur ylide and carbon dioxide. This method utilizes a ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-4-vinyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced forms of the compound.
Substitution: The phenyl and vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
4-Phenyl-4-vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The phenyl and vinyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical behavior and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: This compound is similar in structure but lacks the phenyl group.
4-Phenyl-1,3-dioxolan-2-one: This compound is similar but does not have the vinyl group.
Uniqueness
4-Phenyl-4-vinyl-1,3-dioxolan-2-one is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-ethenyl-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clé InChI |
SIAFVTNLYHWYRG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(COC(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


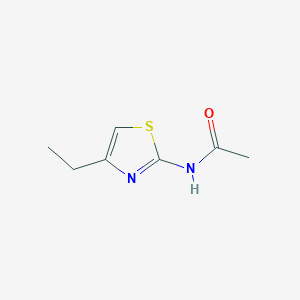
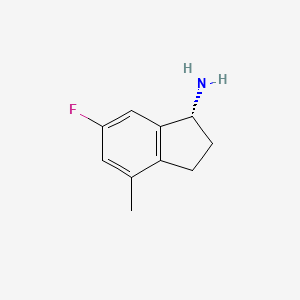

![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
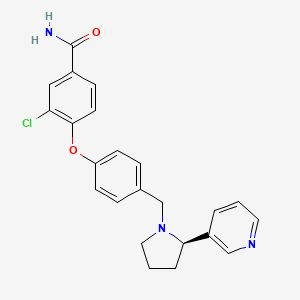
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
